molecular formula C5H4BrN3O B3090282 6-Bromopyrazine-2-carboxamide CAS No. 1209459-76-6

6-Bromopyrazine-2-carboxamide

Cat. No.: B3090282
CAS No.: 1209459-76-6
M. Wt: 202.01 g/mol
InChI Key: PVULJUJAGMJHRA-UHFFFAOYSA-N
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Description

6-Bromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4BrN3O and a molecular weight of 202.01 g/mol. This compound has a unique structure and properties that have attracted significant attention in scientific research.

Preparation Methods

The synthesis of 6-Bromopyrazine-2-carboxamide can be achieved through various synthetic routes. One practical and step-economic route involves the use of 3-aminopyrazine-2-carboxylic acid as the starting material . The process includes several steps such as bromination, amidation, and recrystallization to obtain the final product with high purity . Industrial production methods often optimize these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

6-Bromopyrazine-2-carboxamide undergoes various chemical reactions, including substitution and reduction reactions . Common reagents used in these reactions include bromine, palladium catalysts, and reducing agents like Raney nickel . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Bromopyrazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it has been studied for its potential antiviral properties. Additionally, it is used in the pharmaceutical industry for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-Bromopyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, it can inhibit certain enzymes or interfere with the synthesis of nucleic acids . These interactions can lead to various biological effects, such as antiviral activity .

Comparison with Similar Compounds

6-Bromopyrazine-2-carboxamide can be compared with other similar compounds, such as 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (favipiravir) . While both compounds share a pyrazine core, their substituents and resulting properties differ . Favipiravir, for instance, is known for its broad-spectrum antiviral activity . Other similar compounds include 3-aminopyrazine-2-carboxylic acid and 3,6-dichloropyrazine-2-carbonitrile .

Properties

IUPAC Name

6-bromopyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVULJUJAGMJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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